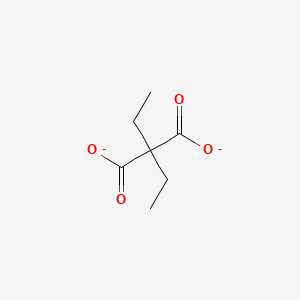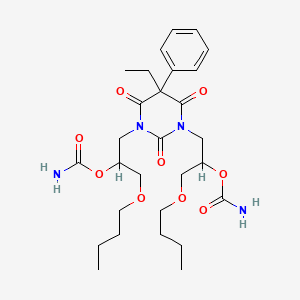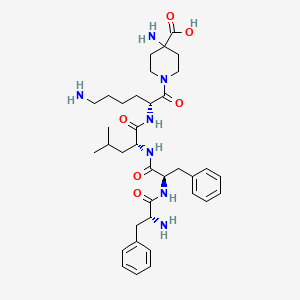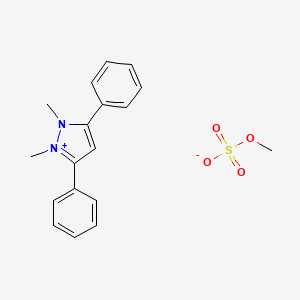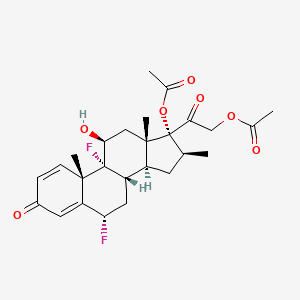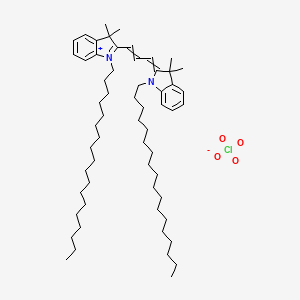
Dil
Overview
Description
Lipophilic carbocyanine dye used primarily for optical recordings of membrane voltage and for studies of membrane fluidity. Retrograde stain for neurons; provides intense, long-lasting staining of live neurons in vivo and in vitro.
Dil is a fluorescent neuronal tracer that labels cell bodies, axons, dendrites, and dendritic spines. It has been used as an anterograde tracer to study neuronal development in vivo and as a retrograde tracer to label hippocampal neuronal connections in fixed postmortem brain tissue. Dil has also been used as a long-term plasma membrane label in live cells. It displays excitation/emission maxima of 549/565 nm, respectively.
DiI, pronounced like Dye Aye, is a fluorescent lipophilic cationic indocarbocyanine dye which is usually made as a perchlorate salt. DiI is retained in the lipid bilayers so it can be used for single molecule imaging, fate mapping, electrode marking and neuronal tracing.
Scientific Research Applications
Biomedical Applications:
- Limiting dilution assays, particularly in the context of HIV-1 cure research, are an important tool. They are used to design and analyze dilution assays tailored to specific research needs (Rosenbloom et al., 2015).
- Serial limiting dilution assays are widely used in public health research, especially for measuring concentrations of target entities in various samples (Li et al., 2022).
Material Science:
- Dilatometry, a technique involving the use of dilatometric analysis, is vital in researching solid-solid phase transformations in steel. It helps in understanding microstructural changes under different thermal conditions [(Andrés et al., 2002)](https://cons
Genomics and Population Studies:
- DILS (Demographic Inferences with Linked Selection) is a statistical analysis platform used in genomics for conducting demographic inferences from population genomic data. This tool helps in understanding gene flow, population size changes, and linked selection in genomics research (Fraïsse et al., 2020).
Chemistry and Physicochemical Research:
- The synthesis and evaluation of dicationic ionic liquids (DILs) are explored for their applications in various fields. This research focuses on the correlation between the structure of DILs and their physicochemical properties, which is crucial for their application in various scientific domains (Guglielmero et al., 2018).
Analytical Methods in Microbiology:
- Agar and broth dilution methods are employed to determine the minimal inhibitory concentration of antimicrobial substances. This technique is significant in assessing bacterial susceptibility to drugs and evaluating new antimicrobial agents (Wiegand et al., 2008).
properties
IUPAC Name |
2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H97N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZRNYCRFIEGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336591 | |
| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | |
CAS RN |
41085-99-8 | |
| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41085-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



